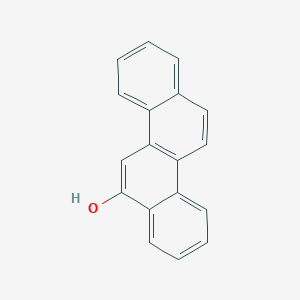

6-Hydroxychrysene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

chrysen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFDOYXVHRYCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6038324 | |

| Record name | 6-Hydroxychrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37515-51-8 | |

| Record name | 6-Hydroxychrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37515-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxychrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037515518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxychrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CRJ4NM6HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biotransformation and Metabolic Pathways of 6 Hydroxychrysene

In Vivo Metabolic Fate

Role as a Chrysene (B1668918) Metabolite in Biological Systems

6-Hydroxychrysene is a hydroxylated metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene. usbio.netebi.ac.ukchemicalbook.com It is formed in biological systems through the metabolic processing of chrysene. usbio.netebi.ac.ukchemicalbook.com The parent compound, chrysene, is found in crude oil and is persistent in aquatic environments. nih.gov Through processes like photochemical oxidation and microbial transformation, chrysene can be converted into oxygenated products, including this compound. nih.gov

The metabolism of chrysene into hydroxylated forms is a key step in its biotransformation. Studies using liver microsomes from the brown bullhead fish have shown that chrysene is metabolized into several products, with phenols, including this compound, making up a portion of the total metabolites. oup.com Specifically, in these fish liver microsomes, this compound was identified as a trace metabolite. oup.com Furthermore, engineered cytochrome P450 BM3 mutants have demonstrated the ability to hydroxylate chrysene at various positions, producing metabolites that include this compound. nih.gov The fungus Cunninghamella elegans also metabolizes chrysene, producing sulfate (B86663) conjugates of its hydroxylated derivatives. nih.govasm.org

Phase I Metabolic Transformations

The initial phase of metabolizing this compound involves oxidation reactions, primarily mediated by the cytochrome P450 (CYP) enzyme system. These transformations are crucial in determining the subsequent metabolic fate and biological activity of the compound.

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the Phase I metabolism of this compound. These enzymes catalyze the oxidation of the compound, a critical step that can lead to either detoxification or metabolic activation. nih.govresearchgate.net

In studies with Japanese medaka embryos, the involvement of CYP enzymes in the metabolism of hydroxychrysenes was demonstrated using inhibitors. nih.govresearchgate.net Pretreatment with ketoconazole (B1673606), a broad-spectrum CYP inhibitor, significantly impacted the metabolic profile and subsequent biological effects of the 2-hydroxychrysene (B107985) isomer, indicating a key role for CYP enzymes in the biotransformation of these compounds. nih.govresearchgate.netescholarship.orgacs.orgacs.org This inhibition led to a reduction in the formation of downstream metabolites, such as catechols. researchgate.netescholarship.orgresearchgate.net While these studies focused on the 2-hydroxychrysene isomer due to its higher toxicity, they underscore the general importance of CYP-mediated oxidation in the metabolism of hydroxychrysenes. nih.govresearchgate.net

Engineered mutants of cytochrome P450 BM3 have been shown to effectively hydroxylate the parent compound, chrysene, at multiple positions to produce various metabolites, including this compound. nih.gov This highlights the capability of CYP enzymes to directly generate this metabolite. The liver is a primary site for this metabolism due to its high concentration of metabolic enzymes like CYPs. nih.govresearchgate.net

The metabolic pathway of this compound can lead to the formation of catechols and quinones, and these transformations exhibit notable differences when compared to its isomer, 2-hydroxychrysene. nih.gov Catechols are dihydroxy derivatives, while quinones are formed by the oxidation of catechols or hydroquinones. wikipedia.orgacs.org

In Japanese medaka embryos, significant differences were observed in the conversion of 2- and this compound to their respective metabolites. acs.org While 2-hydroxychrysene was more readily converted to a catechol metabolite (chrysene-1,2-diol), this compound was found to form a quinone metabolite (chrysene-5,6-quinone). nih.govacs.org Specifically, 18.0 ± 4.58% of this compound was converted to the 5,6-quinone, whereas quinones were not detected in extracts from 2-hydroxychrysene exposure. acs.org Conversely, the formation of a catechol from 2-hydroxychrysene was 370 ± 59.9% greater than from this compound. acs.org

The formation of these metabolites is significant as catechols and quinones can be oxidatively active, potentially contributing to the biological effects of the parent compound. nih.govescholarship.org The differential formation of these metabolites from 2- and this compound may underlie their distinct toxicological profiles. nih.gov

Metabolite Formation from Hydroxychrysene Isomers in Japanese Medaka Embryos

| Isomer | Metabolite Type | Specific Metabolite | Key Finding | Reference |

|---|---|---|---|---|

| 2-Hydroxychrysene | Catechol | Chrysene-1,2-diol | Formation was 370 ± 59.9% greater compared to this compound. | acs.org |

| This compound | Quinone | Chrysene-5,6-quinone | 18.0 ± 4.58% of the parent compound was converted to this metabolite. | acs.org |

Cytochrome P450 (CYP)-Mediated Oxidations

Phase II Metabolic Conjugations

Following Phase I transformations, this compound and its metabolites can undergo Phase II conjugation reactions. These reactions typically involve the addition of an endogenous molecule to the xenobiotic, which increases its water solubility and facilitates its excretion from the body.

Glucuronidation is a major Phase II metabolic pathway for this compound, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov This process involves the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of this compound, forming a more water-soluble glucuronide conjugate that can be more easily eliminated from the body. researchgate.net

Studies in Japanese medaka embryos have shown that this compound is rapidly eliminated as a glucuronide conjugate. nih.govresearchgate.netescholarship.orgacs.orgacs.org In fact, it is eliminated 57.7% faster than its isomer, 2-hydroxychrysene, through this pathway. nih.govresearchgate.netescholarship.orgacs.orgacs.org The absorption and elimination rates of the glucuronide conjugate of this compound were found to be significantly faster than those for the 2-hydroxychrysene glucuronide. unit.no

The role of UGT enzymes in this process was confirmed using the UGT inhibitor nilotinib (B1678881). nih.govacs.orgunit.no Pretreatment with nilotinib significantly reduced the formation of glucuronide conjugates from both 2- and this compound, with a 63.7% reduction observed for this compound. nih.govescholarship.orgacs.orgresearchgate.netunit.no

Research has also explored the specificity of different UGT isoforms. For instance, this compound is conjugated with higher affinity by the human UGT isoform HlugP4 compared to HlugP1. nih.gov Furthermore, radiation inactivation analysis has been used to study the molecular weights of UGTs involved in the glucuronidation of various compounds, including this compound. nih.gov

Effects of Inhibitors on this compound Metabolism

| Inhibitor | Target Enzyme | Effect on this compound Metabolism | Observed Reduction | Reference |

|---|---|---|---|---|

| Nilotinib | UDP-glucuronosyltransferase (UGT) | Reduced glucuronidation | 63.7% ± 3.19 | nih.govescholarship.orgacs.orgresearchgate.netunit.no |

Sulfation Pathway

Sulfation is a significant Phase II conjugation pathway in the metabolism of this compound and its parent compound, chrysene. In studies with the fungus Cunninghamella elegans, which is often used as a model for mammalian metabolism, chrysene is biotransformed into sulfate conjugates of its hydroxylated metabolites, such as 2-hydroxychrysene and 2,8-dihydroxychrysene. asm.orgcdnsciencepub.com This process involves an initial oxidation step, presumed to be mediated by a cytochrome P-450 monooxygenase, to form phenolic intermediates, which are then conjugated with sulfate. asm.orgnih.gov

In studies using Japanese medaka (Oryzias latipes) embryos, sulfate conjugates of this compound were detected, although glucuronidation was the more dominant conjugation pathway. nih.gov After a 24-hour exposure, sulfate conjugates represented 18.7% of the total metabolites for 6-OHCHR. nih.govacs.org While glucuronides are generally more hydrophilic than sulfates, the elimination efficiency of these conjugates can vary significantly between different species and compounds. nih.govresearchgate.net

Comparative Analysis of Conjugation Rates and Elimination

Comparative studies, particularly between this compound and its isomer, 2-hydroxychrysene (2-OHCHR), in Japanese medaka embryos highlight significant differences in their metabolic processing and elimination. researchgate.netescholarship.org Although 6-OHCHR is taken up more rapidly than its isomer, it is also eliminated much faster. escholarship.org The primary route of elimination for 6-OHCHR is as a glucuronide conjugate, with an elimination rate 57.7% faster than that of 2-OHCHR. researchgate.netescholarship.org

After 24 hours of exposure, the formation of glucuronide conjugates was similar for both isomers, constituting the major metabolite for each (34.6% for 6-OHCHR vs. 31.8% for 2-OHCHR). nih.govacs.org However, significant differences were observed in the formation of other metabolites. The conversion to sulfate conjugates was higher for 2-OHCHR (25.1%) compared to 6-OHCHR (18.7%). nih.govacs.org Furthermore, 18.0% of 6-OHCHR was converted to a quinone metabolite (5,6-chrysenequinone), a pathway not detected for the 2-OHCHR isomer. nih.govacs.org

Table 1: Comparative Metabolite Distribution of Hydroxychrysene Isomers Data sourced from studies on Japanese medaka embryos after 24 hours of uptake. nih.govacs.org

| Metabolite/Compound | % of Total for this compound | % of Total for 2-Hydroxychrysene |

|---|---|---|

| Parent Compound (Unmetabolized) | 4.92 ± 2.26 | 10.8 ± 3.63 |

| Glucuronide Conjugate | 34.6 ± 3.14 | 31.8 ± 2.92 |

| Sulfate Conjugate | 18.7 ± 2.01 | 25.1 ± 2.24 |

| Catechol | 4.64 ± 1.34 | 20.9 ± 1.68 |

| Quinone | 18.0 ± 4.58 | Below Limit of Detection |

In Vitro and Microbial Biotransformation Studies

Fungal Metabolism and Pathways (e.g., Cunninghamella elegans)

The filamentous fungus Cunninghamella elegans is a well-established model for studying the metabolism of polycyclic aromatic hydrocarbons (PAHs). nih.gov This fungus metabolizes the parent PAH, chrysene, through oxidation and subsequent conjugation. asm.orgcdnsciencepub.com The primary metabolites identified are sulfate conjugates of 2-hydroxychrysene and 2,8-dihydroxychrysene. cdnsciencepub.com The metabolic process is initiated by cytochrome P-450 monooxygenases, which oxidize the chrysene molecule, followed by Phase II sulfation of the resulting phenols. asm.orgnih.gov This transformation is generally considered a detoxification pathway, as the resulting conjugates are typically less toxic than the parent compound. cdnsciencepub.com In experiments with 6-nitrochrysene (B1204248), a related compound, C. elegans also produces sulfate conjugates as the primary metabolites, demonstrating the importance of this pathway in fungal biotransformation. nih.govasm.org

Mammalian Tissue and Enzyme Systems (e.g., Hepatic and Pulmonary Cytochromes)

In mammalian systems, the liver is the primary site of xenobiotic metabolism, with cytochrome P450 (CYP) enzymes playing a central role. asm.org Studies using rat liver microsomes have shown that chrysene is metabolized into several products, with phenols, including this compound, accounting for 6–9% of the total metabolites. oup.com

Research on the related compound 6-nitrochrysene indicates that human liver and lung tissues metabolize it into carcinogenic metabolites through processes involving ring oxidation and nitroreduction, which are mediated by cytochrome P-450 enzymes. asm.orgasm.org The initial ring oxidation is the step that would produce hydroxylated intermediates like this compound from the parent chrysene molecule. While direct studies on this compound metabolism by human pulmonary cytochromes are limited, the data from related compounds suggest that both hepatic and extrahepatic tissues are capable of metabolizing the chrysene ring structure via CYP-mediated oxidation. asm.orgasm.org

Toxicokinetics and Elimination Dynamics

Comparative Absorption and Depuration Rates

The toxicokinetics of this compound, particularly its rates of uptake and elimination, have been compared to its isomer, 2-hydroxychrysene, in aquatic models. researchgate.netescholarship.org In Japanese medaka embryos, 6-OHCHR was absorbed 97.2% more rapidly than 2-OHCHR. escholarship.org Despite its faster uptake, 6-OHCHR is also cleared more quickly. acs.org

The elimination of these compounds occurs predominantly through conjugated metabolites, with glucuronides being the most significant. nih.govacs.org The depuration rate for 6-OHCHR glucuronide was found to be 3.41 ng/mg·h, which is significantly faster than the 2.16 ng/mg·h rate observed for the 2-OHCHR glucuronide. acs.org This rapid conjugation and elimination of 6-OHCHR may contribute to its lower observed toxicity compared to the 2-OHCHR isomer in certain biological models. nih.govescholarship.org

Table 2: Comparative Toxicokinetic Rates for Hydroxychrysene Glucuronide Conjugates Data derived from studies in Japanese medaka embryos. nih.govacs.org

| Parameter | This compound Glucuronide | 2-Hydroxychrysene Glucuronide |

|---|---|---|

| Absorption Rate (ng/mg·h) | 4.20 ± 0.29 | 2.14 ± 0.08 |

| Depuration Rate (ng/mg·h) | 3.41 ± 0.35 | 2.16 ± 0.09 |

Urinary Elimination Profiles of Metabolites

The elimination of this compound, a metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene, primarily occurs through urinary and fecal excretion. canada.ca Following biotransformation in the body, this compound and other hydroxylated PAH metabolites (OH-PAHs) are excreted in the urine within a few days of exposure, both in their free form and as glucuronic acid and sulphate conjugates. canada.catandfonline.com

Research studies in various populations and animal models have characterized the urinary elimination profile of this compound. In human biomonitoring studies, this compound is one of several chrysene metabolites, including 1-, 2-, 3-, and 4-hydroxychrysene, that have been targeted for measurement in urine. canada.ca However, its detection can be variable. For instance, in a Canadian health survey of non-smoking individuals living near an aluminum plant, the urinary concentrations of both 3- and this compound were below the limit of detection. canada.ca Similarly, in a study of pregnant women, this compound was detected in fewer than 90% of the urine samples collected. nih.gov

Conversely, under conditions of high exposure, such as in certain occupational settings, this compound becomes a more readily quantifiable urinary biomarker. oup.com For example, it has been determined in urine samples from asphalt (B605645) workers. tandfonline.com Studies have shown that smokers tend to exhibit 2- to 5-fold higher concentrations of OH-PAHs in their urine compared to non-smokers, which would include metabolites like this compound. tandfonline.com

In a study involving elderly volunteers, this compound was among eight PAH metabolites analyzed. The urinary concentrations of OH-PAHs, when ranked in descending order, showed this compound as the least abundant metabolite in that particular cohort. mdpi.com The median concentrations of the eight metabolites ranged from approximately 1 to 10 μmol/mol creatinine. mdpi.comnih.gov

Animal studies provide further insight into the excretion kinetics. In research on Japanese medaka embryos, this compound was found to be eliminated 57.7% faster as a glucuronide conjugate compared to its isomer, 2-hydroxychrysene. acs.orgresearchgate.net Studies in rats exposed to a PAH mixture showed that OH-PAHs, including this compound, were typically excreted in the urine within 24 to 48 hours. researchgate.net

The following table summarizes findings from various studies on the urinary elimination of this compound.

Table 1: Summary of Research Findings on Urinary this compound

| Study Population/Model | Key Findings | Reference(s) |

|---|---|---|

| Asphalt Workers | This compound was determined in urine spot samples; smokers showed 2-5 fold higher OH-PAH levels than non-smokers. | tandfonline.com |

| Elderly Volunteers | Urinary concentration of this compound was the lowest among eight measured OH-PAHs. | mdpi.comnih.gov |

| Pregnant Women | This compound was detected in less than 90% of urine samples. | nih.gov |

| Japanese Medaka (Oryzias latipes) Embryos | This compound was eliminated 57.7% faster as a glucuronide conjugate compared to 2-hydroxychrysene. | acs.orgresearchgate.net |

| Sprague-Dawley Rats | OH-PAHs, including this compound, were excreted in urine within 24-48 hours after exposure. | researchgate.net |

| General Population (High Exposure) | This compound has been reported in urine under conditions of high PAH exposure. | oup.com |

| General Population (near industrial site) | Urinary concentrations were below the limit of detection in a non-smoking cohort. | canada.ca |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-hydroxychrysene (B107983) |

| 1-hydroxypyrene |

| 2-hydroxychrysene |

| 2-naphthol |

| 3-hydroxybenz[a]anthracene |

| 3-hydroxychrysene (B41563) |

| 3-hydroxyfluoranthene |

| 4-hydroxychrysene |

| 4-hydroxyphenanthrene |

| This compound |

| 6-hydroxyindeno[1,2,3-cd]pyrene |

| Chrysene |

| Naphthalene |

Biological and Toxicological Effects of 6 Hydroxychrysene

Regioselective Toxicity and Isomeric Comparisons

Differential Toxic Potency Compared to 2-Hydroxychrysene (B107985)

Studies on aquatic models, such as the Japanese medaka (Oryzias latipes) and zebrafish (Danio rerio), have revealed significant differences in the toxic potency of 6-hydroxychrysene and 2-hydroxychrysene. In Japanese medaka embryos, 2-hydroxychrysene is significantly more toxic than this compound, causing both anemia and mortality, whereas this compound induces neither of these effects. nih.govacs.org Conversely, in zebrafish embryos, while 2-hydroxychrysene leads to greater anemia, this compound is more lethal. nih.govresearchgate.netresearchgate.net This highlights species-specific differences in the toxicological outcomes of these isomers.

Exposure of Japanese medaka embryos to 2-hydroxychrysene resulted in a concentration-dependent decrease in hemoglobin, while only the highest concentration of this compound showed a similar, albeit less potent, effect. researchgate.netnih.gov Furthermore, all tested concentrations of 2-hydroxychrysene caused significant mortality in Japanese medaka embryos, a stark contrast to the lack of mortality observed with this compound exposure. researchgate.netnih.gov In zebrafish, both isomers can induce deformities, including cardiac malformations and ocular defects; however, 2-hydroxychrysene generally produces a higher prevalence of these effects. researchgate.netnih.govresearchgate.net

Table 1: Comparative Toxicity of this compound and 2-Hydroxychrysene in Aquatic Models

| Species | Endpoint | This compound Effect | 2-Hydroxychrysene Effect | Reference |

|---|---|---|---|---|

| Japanese Medaka | Mortality | No significant mortality | Significant mortality | researchgate.netnih.gov |

| Japanese Medaka | Anemia | No significant anemia | Significant anemia | nih.govacs.org |

| Zebrafish | Mortality | Higher mortality | Lower mortality | nih.govresearchgate.netresearchgate.net |

| Zebrafish | Anemia | Less potent | More potent | nih.govresearchgate.netresearchgate.net |

| Zebrafish | Deformities | Induces deformities | Higher prevalence of deformities | researchgate.netnih.govresearchgate.net |

Mechanistic Basis for Regioselectivity in Biological Responses

The differing toxicities of this compound and 2-hydroxychrysene are rooted in their distinct metabolic pathways. nih.govacs.org Although this compound is absorbed more rapidly by Japanese medaka embryos, it is also eliminated more quickly as a glucuronide conjugate. nih.govacs.orgescholarship.org This rapid detoxification and elimination of this compound likely contributes to its lower toxicity in this species.

In contrast, the toxicity of 2-hydroxychrysene is linked to its metabolic activation by cytochrome P450 (CYP) enzymes. nih.govacs.orgoup.com Inhibition of CYP enzymes with ketoconazole (B1673606) significantly reduces the anemia and mortality caused by 2-hydroxychrysene, along with decreasing the formation of a key metabolite, chrysene-1,2-diol (a catechol). nih.govacs.org This suggests that the formation of this catechol metabolite is a critical step in the toxic mechanism of 2-hydroxychrysene. nih.govoup.com

Furthermore, 2-hydroxychrysene is a more potent agonist of the aryl hydrocarbon receptor (AhR) compared to this compound. oup.comx-mol.net Activation of the AhR can lead to the induction of CYP1 enzymes, which in turn enhances the metabolism of 2-hydroxychrysene to its toxic catechol form. oup.com This process can generate reactive oxygen species (ROS), leading to oxidative stress, which is believed to be a primary driver of the observed toxicity, including anemia. escholarship.orgoup.com The role of oxidative stress is supported by findings that antioxidants can mitigate the toxic effects of 2-hydroxychrysene. oup.com

Developmental Toxicology

Embryonic Developmental Impairments in Aquatic Models

The timing of exposure is critical. In Japanese medaka, a sensitive window for the toxicity of 2-hydroxychrysene was identified between 52 and 100 hours post-fertilization, a period that coincides with liver development. nih.govnih.gov This finding underscores the importance of metabolic capability in mediating the developmental toxicity of these compounds.

Specific Phenotypes and Organ System Effects

A key toxicological outcome of exposure to hydroxychrysene isomers is the disruption of hematopoiesis, leading to anemia. This effect is particularly pronounced with 2-hydroxychrysene. In both zebrafish and Japanese medaka embryos, 2-hydroxychrysene is more potent in reducing hemoglobin concentrations than this compound. nih.govnih.govresearchgate.net

The proposed mechanism for this hematopoietic toxicity involves the generation of oxidative stress in caudal hematopoietic tissues, which are crucial for embryonic blood cell formation. escholarship.org The metabolic activation of 2-hydroxychrysene, mediated by AhR and CYP enzymes, leads to the production of ROS in these tissues, disrupting hematopoiesis and resulting in anemia. escholarship.orgoup.com While this compound is generally less effective at inducing anemia, it can still impact hemoglobin levels at higher concentrations in some models. nih.gov

Table 2: Effects of this compound on Hematopoiesis in Zebrafish Embryos

| Parameter | Observation | Reference |

|---|---|---|

| Hemoglobin Levels | Significant decrease at higher concentrations | nih.gov |

| Circulatory Defects | Less prevalent compared to 2-hydroxychrysene | nih.govresearchgate.net |

Cardiac Malformations and Circulatory Defects

Specifically, exposure to this compound at concentrations of 3 to 10 μM resulted in a significant increase in cardiac deformities, affecting nearly 70% of the embryos. researchgate.net While 2-hydroxychrysene, another metabolite of chrysene (B1668918), also caused cardiac issues, this compound was associated with a higher rate of mortality at similar concentrations. researchgate.net

In terms of circulatory problems, both 2- and this compound were found to cause defects in developing zebrafish embryos. researchgate.netnih.gov However, some studies suggest that 2-hydroxychrysene may have a more pronounced effect on circulation compared to this compound. researchgate.net One study observed that while 2-hydroxychrysene caused circulatory defects, this compound did not induce these specific effects, though it did lead to higher mortality. researchgate.net

Ocular Development Aberrations

Exposure to this compound during embryonic development has been linked to significant eye abnormalities in zebrafish. researchgate.netnih.gov Studies have shown that both this compound and its isomer, 2-hydroxychrysene, can cause ocular defects. researchgate.netnih.gov

Specifically, exposure to this compound at concentrations of 3, 5, and 10 μM led to abnormal eye formation in zebrafish embryos. researchgate.net However, the prevalence of these eye malformations was significantly lower than that observed with 2-hydroxychrysene at the same concentrations. researchgate.net Further research indicated that both compounds equally decreased the mRNA expression of rhodopsin, a key protein in vision. nih.gov These findings highlight the potential for this compound to disrupt normal eye development. nih.govresearchgate.net

Endocrine System Interactions and Disruptive Potential

Estrogen Receptor (ER) Agonist/Antagonist Activity

This compound has been identified as a compound that can interact with the estrogen receptor (ER), primarily exhibiting anti-estrogenic activity. nih.gov In a yeast two-hybrid assay designed to screen for estrogenic or anti-estrogenic effects, this compound was one of four polycyclic aromatic hydrocarbons (PAHs) that inhibited the activity of estradiol, demonstrating its role as an ER antagonist. researchgate.net

This antagonistic behavior has been noted in multiple studies, where it is often contrasted with its isomer, 2-hydroxychrysene, which has been shown to act as an ER agonist. researchgate.netnih.govresearchgate.net The ability of this compound to antagonize the estrogen receptor suggests it has the potential to disrupt normal endocrine signaling pathways. researchgate.netnih.govresearchgate.net

Associations with Reproductive Hormone Levels and Follicle Development

Recent research has indicated a potential link between exposure to this compound and aspects of ovarian function. tandfonline.com In a study investigating the impact of polycyclic aromatic hydrocarbon (PAH) metabolites on women with polycystic ovary syndrome (PCOS), a positive association was found between this compound and the total antral follicle count (AFC). tandfonline.com The AFC is a marker of ovarian reserve and is predictive of fertility outcomes. tandfonline.com

The study suggests that as endocrine disruptors, PAHs like this compound may indirectly influence the number of antral follicles by affecting hormonal balance and ovarian function. tandfonline.com It is hypothesized that PAHs could alter the synthesis and secretion of sex hormones by activating the aryl hydrocarbon receptor, which in turn could impact the maturation of antral follicles. tandfonline.com

Genotoxicity and DNA Adduct Formation Research

Evaluation of Direct DNA Adduct Formation by this compound

The genotoxicity of chrysene and its derivatives is linked to their metabolic activation into reactive compounds that can bind to DNA, forming DNA adducts. bibliotekanauki.pl This process is a critical step in the initiation of cancer. nih.gov While the parent compound, chrysene, can be metabolized to form diol epoxides that are known to form DNA adducts, the direct DNA adduct-forming potential of this compound itself is a subject of ongoing research. bibliotekanauki.pl

The formation of DNA adducts is influenced by the chemical structure of the compound and its ability to be metabolized into an electrophilic intermediate that can react with the nucleophilic sites on DNA bases. nih.gov For some polycyclic aromatic hydrocarbons (PAHs), phenolic derivatives can be further metabolized to form reactive species that bind to DNA. bibliotekanauki.pl For instance, studies on benzo[b]fluoranthene (B1141397) have shown that phenolic dihydrodiols can be metabolized to form DNA adducts. bibliotekanauki.pl However, specific studies detailing the direct formation of DNA adducts by this compound are not as prevalent as those for its parent compound or other metabolites.

Research on the related compound 6-nitrochrysene (B1204248), a potent carcinogen, has shown that its metabolic activation leads to the formation of several DNA adducts. nih.goviarc.fr This occurs through pathways involving nitroreduction to form reactive intermediates that then bind to DNA. nih.gov While this provides a model for how chrysene derivatives can become genotoxic, further investigation is needed to fully elucidate the specific pathways and the extent to which this compound directly forms DNA adducts.

Data Tables

Table 1: Effects of this compound on Zebrafish Embryo Development

| Endpoint | Observation | Concentration | Reference |

| Cardiac Malformations | Significant increase in cardiac deformities | 3-10 μM | researchgate.net |

| Circulatory Defects | Increased incidence of circulatory defects | Not specified | researchgate.netnih.gov |

| Ocular Aberrations | Abnormal eye formation | 3, 5, and 10 μM | researchgate.net |

| Mortality | Significant decrease in survival | Not specified | researchgate.netnih.gov |

Table 2: Endocrine and Reproductive Effects of this compound

| Effect | Finding | System/Model | Reference |

| Estrogen Receptor Activity | Antagonist | Yeast two-hybrid assay | researchgate.net |

| Antral Follicle Count | Positive association with total AFC | Human (PCOS patients) | tandfonline.com |

Comparison with Other Genotoxic Chrysene Metabolites

The toxicity of hydroxylated metabolites of chrysene, including this compound, can exhibit significant regioselective differences. For instance, in zebrafish (Danio rerio) embryos, 2-hydroxychrysene was found to cause more significant anemia compared to this compound, although this compound was more lethal. nih.govresearchgate.net Conversely, in Japanese medaka (Oryzias latipes) embryos, 2-hydroxychrysene induced both anemia and mortality, whereas this compound did not produce these effects, highlighting potential species-specific toxicity. nih.gov The parent compound, chrysene, did not show any toxicity in either fish species. nih.gov

Metabolic activation is a key factor in the genotoxicity of chrysene and its derivatives. The formation of DNA adducts, which are covalent bonds between a chemical and DNA, is a critical step in chemical carcinogenesis. Studies have shown that the metabolic activation of chrysene in mouse skin primarily occurs through the formation of a bay-region diol-epoxide. nih.gov Specifically, analysis of DNA from mouse skin treated with chrysene revealed seven distinct adducts. nih.gov All of these adducts were also found in mice treated with trans-1,2-dihydro-1,2-dihydroxychrysene (B11744272) (chrysene-1,2-diol). nih.gov One of these adducts was also formed from 3-hydroxychrysene (B41563) and 9-hydroxy-trans-1,2-dihydro-1,2-dihydroxychrysene. nih.gov In contrast, treatment with 1-, 2-, 4-, 5-, or this compound did not lead to detectable DNA adducts in this model. nih.gov

Further research has indicated that the metabolism of chrysene can lead to the formation of 9-hydroxychrysene-1,2-diol, which can be further metabolized to a triol-epoxide that reacts with DNA. oup.com This pathway suggests that phenolic derivatives of chrysene can be involved in the formation of genotoxic metabolites.

In studies comparing the metabolism of 2-hydroxychrysene and this compound in Japanese medaka embryos, significant differences were observed. nih.govacs.org While the formation of glucuronide conjugates was similar for both isomers, a higher proportion of 2-hydroxychrysene was converted to sulfate (B86663) conjugates and a catechol metabolite compared to this compound. nih.govacs.org Notably, a quinone metabolite (5,6-quinone) was detected in extracts from this compound treatment, but not from 2-hydroxychrysene. nih.govacs.org

Table 1: Comparative Toxicity of Chrysene Metabolites in Fish Embryos

| Compound | Species | Effects | Citation |

|---|---|---|---|

| This compound | Zebrafish (Danio rerio) | More lethal than 2-hydroxychrysene, but caused less anemia. | nih.govresearchgate.net |

| Japanese medaka (Oryzias latipes) | No observed anemia or mortality. | nih.gov | |

| 2-Hydroxychrysene | Zebrafish (Danio rerio) | Caused greater anemia than this compound, but was less lethal. | nih.govresearchgate.net |

| Japanese medaka (Oryzias latipes) | Caused both anemia and mortality. | nih.gov | |

| Chrysene (parent compound) | Zebrafish (Danio rerio) & Japanese medaka (Oryzias latipes) | No observed toxicity. | nih.gov |

Absence of Observable DNA Adducts in Specific Models

Research using 32P-postlabelling techniques to analyze DNA from mouse skin treated with various chrysene metabolites has provided specific insights into their genotoxic potential. In these in vivo studies, no DNA adducts were detected in the skin of mice treated with this compound. nih.gov This was also the case for other monohydroxylated chrysene derivatives, including 1-, 2-, 4-, and 5-hydroxychrysene. nih.gov

The absence of detectable DNA adducts from this compound in this particular mouse skin model suggests that under these conditions, it is not readily activated to a DNA-reactive metabolite. nih.gov This is in contrast to chrysene itself and its diol metabolites, which are known to form multiple DNA adducts. nih.gov The primary pathway for chrysene's carcinogenicity involves its metabolic conversion to a bay-region diol epoxide, which is a highly reactive molecule that readily binds to DNA. nih.gov The lack of adduct formation from this compound in this model indicates it may not be a significant precursor to this ultimate carcinogenic metabolite. nih.gov

It is important to note that the detection of DNA adducts can be dependent on the specific experimental model, the sensitivity of the analytical methods used, and the metabolic capabilities of the tissue being studied.

Oxidative Stress Induction Studies

Evaluation of Reactive Oxygen Species (ROS) Generation

The metabolism of hydroxylated polycyclic aromatic hydrocarbons (PAHs), including this compound, can lead to the generation of reactive oxygen species (ROS). nih.gov One proposed mechanism involves the further hydroxylation of these phenolic compounds by cytochrome P450 enzymes to form catechols. nih.gov These catechols can then be oxidized to quinones, and through one-electron reduction reactions, semiquinone radicals can be formed, which in turn may generate ROS. nih.gov An excess of ROS can overwhelm the endogenous antioxidant defenses of a cell, leading to a state of oxidative stress. nih.gov

Studies have implicated ROS in the toxicity of various hydroxylated PAHs. For example, in fish embryos, exposure to 2-hydroxychrysene, a more toxic isomer than this compound in some models, led to the generation of ROS in caudal tissues, which are important for embryonic blood cell development. researchgate.net While direct evidence for ROS generation specifically by this compound is less documented, the metabolic pathways involving quinone formation suggest a potential for ROS production. nih.govacs.org The formation of a 5,6-quinone from this compound has been observed in metabolic studies with Japanese medaka embryos. nih.govacs.org The generation of quinones is a known pathway for inducing oxidative stress. canada.ca

In a broader context, exposure to PAH mixtures has been linked to increased oxidative stress, as indicated by elevated levels of oxidative damage markers. nih.gov The metabolic activation of PAHs can lead to the production of not only dihydrodiol epoxides but also other metabolites like quinones that contribute to oxidative DNA damage. researchgate.net

Lipid Peroxidation and Other Oxidative Damage Biomarkers

Oxidative stress resulting from exposure to xenobiotics like this compound can cause damage to cellular macromolecules, including lipids and DNA. Lipid peroxidation is a key indicator of oxidative damage to cell membranes. Biomarkers such as malondialdehyde (MDA) and 8-iso-prostaglandin-F2α (8-iso-PGF2α) are commonly measured to assess lipid peroxidation. nih.govsci-hub.se Oxidative damage to DNA is often evaluated by measuring levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). nih.govsci-hub.se

Studies investigating the effects of PAHs and their metabolites have shown a correlation between exposure and increased levels of these oxidative stress biomarkers. For instance, exposure to PAH mixtures has been associated with elevated levels of both MDA and 8-OHdG. nih.gov In one study, a linear mixed-effects analysis revealed that an increase in the sum of urinary PAH metabolite concentrations corresponded to a significant increase in urinary levels of 8-OHdG, MDA, and other markers of oxidative damage to lipids and proteins. unirioja.es

Specifically concerning this compound, a study on an elderly population found that an increase in the logarithmic concentration of urinary this compound was associated with an increase in urinary 8-OHdG levels, after adjusting for potential confounding factors. nih.gov This suggests a link between exposure to this compound and oxidative DNA damage. However, the same study did not find a direct relationship between 8-OHdG and lipid profiles, suggesting that the effects of PAH metabolites on lipid changes may involve pathways other than just oxidative stress. nih.gov

Table 2: Association of this compound with Oxidative Stress Biomarkers

| Biomarker | Type of Damage | Associated Finding with this compound | Citation |

|---|---|---|---|

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Oxidative DNA Damage | Increased urinary levels associated with increased urinary this compound concentrations. | nih.gov |

| Malondialdehyde (MDA) | Lipid Peroxidation | Generally associated with exposure to PAH mixtures; direct link to this compound alone is less defined. | nih.govnih.gov |

| 8-iso-prostaglandin-F2α (8-iso-PGF2α) | Lipid Peroxidation | Used as a biomarker for oxidative stress related to environmental exposures. | sci-hub.se |

Analytical Methodologies for 6 Hydroxychrysene and Its Metabolites

Quantitative Determination in Biological Matrices

The accurate measurement of 6-Hydroxychrysene in complex biological samples like urine, blood, and bile requires sophisticated analytical methods capable of detecting trace levels of the compound and its metabolites.

High Performance Liquid Chromatography with Fluorescence detection (HPLC-F) is a widely used technique for the analysis of hydroxylated PAH metabolites, including this compound. nih.govnih.gov This method offers high sensitivity due to the native fluorescence of these compounds.

Key Research Findings for HPLC-F:

| Analyte | Matrix | Key Findings | Reference |

| De-conjugated chrysene (B1668918) metabolites | Fish bile | Overall LOD was better for HPLC-F compared to GC-MS. Recoveries ranged from 62-107%. | nih.govresearchgate.net |

| 10 urinary PAH metabolites | Human urine | Successful quantification after enzymatic hydrolysis. | nih.gov |

| 7 urinary PAH metabolites | Human urine | Simultaneous determination using online SPE and fluorescence detection. | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantification of this compound. Due to the low volatility of hydroxylated PAHs, a derivatization step is often required to convert them into more volatile forms suitable for GC analysis. mdpi.comresearchgate.net

A method was developed for the determination of 12 urinary monohydroxy PAH metabolites, including this compound, using GC-MS in electron impact mode. colab.wsnih.gov This method involved enzymatic hydrolysis, liquid-liquid extraction, and derivatization with a silylating reagent. colab.wsnih.gov The limits of quantification were in the range of 0.1–1.4 µg/L. colab.wsnih.gov However, in an analysis of urine samples from coke-oven workers using this method, this compound was below the quantification limit. colab.wsnih.govresearchgate.net

Selected Ion Monitoring (SIM) mode in GC-MS enhances selectivity and sensitivity. unito.it In a study using GC-MS with SIM, the retention time for derivatized this compound was determined to be 11.8 minutes. unito.it Another study developed a sensitive method to quantify eight PAH metabolites in human urine using high-resolution gas chromatography-high resolution dual-focus magnetic mass spectrometry (HRGC-HRMS), although 3-hydroxychrysene (B41563) and this compound were not detected in the 330 samples analyzed. chrom-china.com A novel approach combining dispersive liquid-liquid microextraction (DLLME) with injector port silylation followed by GC-MS/MS analysis was developed for the simultaneous determination of seven urinary PAH metabolites, including this compound. oup.com

Key Research Findings for GC-MS:

| Analyte | Matrix | Method Details | Key Findings | Reference |

| 12 monohydroxy PAH metabolites | Human urine | Enzymatic hydrolysis, LLE, derivatization, GC/MS (EI) | LOQs: 0.1–1.4 µg/L. This compound was below LOQ in coke-oven workers' urine. | colab.wsnih.gov |

| Chrysene metabolites | Standards | GC-MS (SIM) | Retention time for derivatized this compound was 11.8 minutes. | unito.it |

| 8 PAH metabolites | Human urine | LLE, HRGC-HRMS | This compound was not detected in 330 samples. | chrom-china.com |

| 7 PAH metabolites | Human urine | DLLME, injector port silylation, GC-MS/MS | Successful simultaneous analysis. | oup.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for the analysis of PAH metabolites due to its high sensitivity and selectivity, often eliminating the need for derivatization. sci-hub.se

A study described an LC/MS/MS method for the qualitative and quantitative analysis of thirteen monohydroxylated PAH metabolites, including this compound. sci-hub.se The selected reaction monitoring (SRM) mode provided excellent sensitivity, allowing for the detection of low concentrations in complex biological samples. sci-hub.se The retention time for this compound was 13.23 minutes. sci-hub.se Another highly efficient analytical method based on in-tube solid-phase microextraction coupled with UHPLC-MS/MS was developed to determine four hydroxyl polycyclic aromatic hydrocarbons, including this compound, in biological samples with low detection limits of 0.137-11.0 ng/L. nih.gov

High-resolution accurate mass (HRAM) techniques, such as LC-QTOF-MS, offer the advantage of both targeted quantification and untargeted screening of metabolites. gcms.cznih.gov A study using a high-resolution 7250 GC/Q-TOF system evaluated its use for the analysis of PAHs and their hydroxylated metabolites in plasma and urine. gcms.cz

Key Research Findings for LC-MS/MS and HRAM:

| Analyte | Matrix | Method | Key Findings | Reference |

| 13 monohydroxy PAH metabolites | Human urine | LC/MS/MS (SRM) | Retention time for this compound was 13.23 min. High sensitivity and selectivity. | sci-hub.se |

| 4 hydroxyl PAHs | Biological samples | In-tube SPME-UHPLC-MS/MS | Low LODs (0.137-11.0 ng/L). | nih.gov |

| PAHs and hydroxylated PAHs | Plasma and urine | GC/Q-TOF (HRAM) | Capable of both targeted quantification and untargeted screening. | gcms.cz |

| Multiple OH-PAHs | Human Urine | UPLC-TOF MS | LOD for this compound was between 0.005–0.04 μg/L. | nih.gov |

Effective sample preparation is a critical step for the accurate analysis of this compound and its metabolites from complex biological matrices. nih.gov This typically involves releasing the metabolites from their conjugated forms (glucuronides and sulfates) and then extracting and concentrating them.

De-conjugation: In biological systems, PAH metabolites are often conjugated to form more water-soluble glucuronides and sulfates to facilitate excretion. nih.govnih.gov Enzymatic hydrolysis using β-glucuronidase and sulfatase is a common procedure to de-conjugate these metabolites back to their free hydroxylated forms before analysis. chrom-china.comnih.govcdc.gov This step is essential for methods like GC-MS and many LC-based methods that target the parent metabolite. chrom-china.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and clean-up of PAH metabolites from biological samples like urine. sci-hub.secdc.govobrnutafaza.hr It offers advantages over traditional liquid-liquid extraction (LLE) by being more efficient, using smaller volumes of organic solvents, and being amenable to automation. mdpi.comnih.gov C18-bonded silica (B1680970) is a common sorbent used in SPE cartridges for trapping PAH metabolites. mdpi.comsci-hub.se The procedure generally involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes of interest with an appropriate solvent. sci-hub.se More advanced microextraction techniques like microextraction by packed sorbent (MEPS) and in-tube solid-phase microextraction have also been developed to improve efficiency and reduce sample and solvent volumes. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Accurate Mass Techniques

Application in Biomonitoring and Exposure Assessment

The measurement of this compound in human biological samples serves as a valuable tool for assessing exposure to the parent PAH, chrysene.

This compound is recognized as a urinary biomarker for assessing human exposure to PAHs. austinpublishinggroup.comhhearprogram.org Its presence in urine indicates uptake and metabolic activation of chrysene, a compound classified as a probable/possible human carcinogen (Group 2A/B by IARC). mdpi.com

Human biomonitoring studies have included this compound in panels of PAH metabolites to get a comprehensive picture of PAH exposure from various sources, including environmental and occupational settings. hhearprogram.orgnih.gov For instance, the Canadian Health Measures Survey (CHMS) included this compound in its panel of measured hydroxylated PAH metabolites in urine for several cycles. canada.capublications.gc.cacanada.ca Studies have identified 3-hydroxychrysene and this compound in the urine of workers in the coking industry, linking their presence to inhalation exposure to polluted air. nih.gov However, the concentration of this compound was found to be significantly lower than that of 3-hydroxychrysene in these workers. nih.gov In some studies of occupationally exposed workers, such as those in coke-oven plants or refined coal tar sealant applications, the levels of this compound have been found to be below the limit of quantification, suggesting that other metabolites may be more abundant or that the exposure to chrysene was low in those specific cohorts. colab.wsnih.govcdc.gov The low detection rates of metabolites from higher molecular weight PAHs like chrysene in urine can sometimes be attributed to their preferential elimination through feces. mdpi.com

Environmental Monitoring in Contaminated Ecosystems

The environmental monitoring of this compound and its parent compound, chrysene, is crucial for understanding the extent of contamination in various ecosystems. These compounds are often found in areas impacted by industrial activities, oil spills, and incomplete combustion of organic materials. researchgate.netnih.gov Analytical methodologies play a pivotal role in detecting and quantifying these polycyclic aromatic hydrocarbons (PAHs) and their metabolites in environmental matrices such as water, sediment, and biota. researchgate.netmdpi.com

Monitoring efforts frequently utilize advanced analytical techniques to achieve the low detection limits required for environmental samples. High-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the quantitative analysis of chrysene and its hydroxylated metabolites. researchgate.net For instance, a study on fish bile used both HPLC with fluorescence and GC-MS to determine de-conjugated chrysene metabolites, highlighting the utility of these methods in biomonitoring. researchgate.net

In aquatic environments, fish are often used as bioindicators to assess PAH contamination. researchgate.net The analysis of PAH metabolites in fish bile provides a reliable measure of exposure. mdpi.com For example, 1-hydroxychrysene (B107983) has been identified as a metabolite in fish bile, indicating exposure to chrysene. mdpi.com While this compound is a known metabolite, studies have sometimes focused on other isomers like 2-hydroxychrysene (B107985), which has been shown to be more potent in causing certain toxic effects in fish embryos. researchgate.netresearchgate.net The regioselective toxicity of these isomers underscores the importance of developing analytical methods capable of separating and quantifying individual hydroxychrysene metabolites. researchgate.net

Recent advancements in analytical technology, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), have enabled the simultaneous determination of multiple isomeric hydroxylated PAHs, including five chrysene metabolites (1-hydroxychrysene, 2-hydroxychrysene, 3-hydroxychrysene, 4-hydroxychrysene, and this compound). nih.gov This capability is essential for a comprehensive assessment of PAH metabolism and exposure in contaminated ecosystems.

Environmental monitoring studies have been conducted in various locations to assess the levels of PAHs. For example, surface water samples from Suzhou City were analyzed for a range of PAHs and their derivatives, including this compound, using online solid-phase extraction coupled with HPLC and high-resolution mass spectrometry. nih.gov Similarly, the Canadian Health Measures Survey includes the monitoring of this compound in its biomonitoring of environmental chemicals. canada.cacanada.ca

The extraction of these compounds from complex environmental matrices is a critical step in their analysis. Techniques such as subcritical water extraction combined with dispersive liquid-liquid microextraction have been developed for the determination of hydroxylated PAHs in sediment samples. researchgate.net For soil samples, methods like solid-phase microextraction (SPME) have been shown to be reliable and simple for the quantitative determination of PAHs. researchgate.net

The following table summarizes findings from various environmental monitoring studies, detailing the sample types, analytical methods, and the detection of chrysene and its metabolites.

Research Findings on the Environmental Monitoring of Chrysene and its Metabolites

| Sample Type | Analytical Method(s) | Compound(s) Detected | Key Findings |

| Fish Bile | HPLC with Fluorescence, GC-MS | Chrysene metabolites | Both methods were evaluated for the quantitative determination of de-conjugated chrysene metabolites. researchgate.net |

| Japanese Medaka Embryos | Not specified | 2-hydroxychrysene, this compound | This compound was absorbed faster but also eliminated more rapidly as a glucuronide conjugate compared to 2-hydroxychrysene. nih.gov |

| Surface Water (Suzhou City) | Online SPE-HPLC-HRMS | This compound and other PAHs | Provided data on the occurrence and distribution of PAHs and their derivatives in an urban aquatic environment. nih.gov |

| Sediment | Subcritical Water Extraction, Dispersive Liquid-Liquid Microextraction, GC-MS | Monohydroxylated PAHs | A method was developed for the determination of hydroxylated PAHs, including this compound. researchgate.net |

| Human Urine | LC-MS/MS | This compound and other OH-PAHs | This compound was detected in a lower percentage of samples compared to other PAH metabolites. acs.org |

| Zebrafish Embryos | Not specified | 2-hydroxychrysene, this compound | This compound exposure led to a significant decrease in survival, while both isomers caused deformities. researchgate.net |

Synthesis and Derivatization Approaches in Research

Academic Synthesis of 6-Hydroxychrysene

The academic synthesis of chrysenols, including this compound, often involves multi-step processes. One established method is the photochemical ring closure of a substituted stilbene (B7821643), which is itself synthesized through reactions like the Wittig reaction. researchgate.nettandfonline.com For instance, the synthesis of various chrysenols (1-, 2-, 3-, and 4-hydroxychrysene) has been achieved by the photochemical cyclization of the corresponding (methoxyphenyl)vinylnaphthalene precursors to form methoxychrysenes. researchgate.nettandfonline.com This is followed by a deprotection step, typically demethylation using reagents like boron tribromide, to yield the final chrysenol products. researchgate.net

The synthesis of substituted chrysenes can also be achieved through Suzuki cross-coupling reactions. researchgate.net For example, naphthalene-2-boronic acid can be coupled with various bromo- or iodo-substituted phenyl derivatives to create precursors for cyclization. researchgate.net The subsequent cyclization to form the chrysene (B1668918) skeleton can be promoted by acids like methanesulfonic acid. researchgate.net The regioselectivity of these reactions is a key challenge, as different isomers can be formed. researchgate.netmdpi.com

Direct oxidation of chrysene is another potential route, though it often leads to reactions in the K-region (5- and 6-positions), which can result in a mixture of products, including this compound. researchgate.netresearchgate.net

Table 1: Selected Chemical Synthesis Precursors and Reagents for Chrysenols

| Precursor/Reagent | Role in Synthesis | Reference |

|---|---|---|

| (Methoxyphenyl)vinylnaphthalene | Precursor for photochemical cyclization to methoxychrysene | researchgate.net |

| Boron tribromide | Demethylation agent to convert methoxychrysene to hydroxychrysene | researchgate.net |

| Naphthalene-2-boronic acid | Component in Suzuki cross-coupling to build the chrysene skeleton | researchgate.net |

| Methanesulfonic acid | Catalyst for acid-induced cyclization | researchgate.net |

| Potassium permanganate | Oxidizing agent for the direct oxidation of chrysene | smolecule.com |

Photochemical methods, particularly the Mallory reaction, are widely used for the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons like chrysene. nih.gov This reaction involves the photochemical isomerization of a stilbene to its cis-isomer, which then undergoes cyclization to form a dihydrophenanthrene intermediate. nih.gov This intermediate is then oxidized to the stable aromatic phenanthrene (B1679779) structure. nih.gov

In the context of chrysenol synthesis, a photochemical ring closure of a [(methoxyphenyl)vinyl]naphthalene is a key step. researchgate.nettandfonline.com The reaction is typically carried out using a medium-pressure mercury lamp, and an oxidizing agent like iodine is often used. mdpi.comnih.gov The use of stoichiometric amounts of iodine can lead to high yields of the cyclized product. mdpi.com This method has been successfully applied to synthesize 1-, 2-, 3-, and 4-chrysenols in high yields and purity. researchgate.nettandfonline.com The resulting methoxychrysenes are then deprotected to afford the desired chrysenols. researchgate.net

The regioselectivity of the photochemical cyclization can be controlled by the placement of substituents on the starting stilbenoid. mdpi.com For example, blocking one of the ortho positions can lead to the formation of a single isomer. mdpi.com In some cases, a substituent can be eliminated during the photochemical reaction to direct the cyclization to a specific position. mdpi.com

Table 2: Key Aspects of Photochemical Synthesis of Chrysenols

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Mallory reaction (photochemical cyclization of stilbenoids) | nih.gov |

| Starting Materials | [(Methoxyphenyl)vinyl]naphthalenes | researchgate.nettandfonline.com |

| Key Reagent | Iodine (as an oxidizing agent) | mdpi.comnih.gov |

| Intermediate | Methoxychrysene | researchgate.nettandfonline.com |

| Final Step | Deprotection (demethylation) to yield chrysenol | researchgate.net |

Chemical Synthesis Routes and Methodological Development

Utilization of this compound in Analytical Chemistry

This compound serves as a crucial internal standard in various chromatographic methods developed for the quantitative analysis of polycyclic aromatic hydrocarbon (PAH) metabolites in biological and environmental samples. nih.govcolab.wsnih.gov An internal standard is a compound added in a constant amount to samples, a calibration standard, and a blank. It is used to correct for the loss of analyte during sample preparation and analysis.

In the simultaneous determination of benzo[a]pyrene (B130552) and its metabolites in fish bile, this compound was used as an internal standard in an ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) method. nih.gov Similarly, it has been employed in gas chromatography-mass spectrometry (GC-MS) methods for the quantification of various urinary monohydroxy metabolites of PAHs in occupationally exposed individuals. colab.wsnih.govresearchgate.net The use of this compound, often in its isotopically labeled form (e.g., ¹³C₆), helps to ensure the accuracy and precision of the analytical results by accounting for variations in extraction efficiency and instrumental response. researchgate.netisotope.com For example, in a study analyzing urine samples from coke-oven workers, deuterated analogues of PAH metabolites, including by extension the principle of using a related compound like this compound, were used as internal standards to ensure the reliability of the measurements. nih.gov

The selection of this compound as an internal standard is based on its structural similarity to the analytes of interest and its commercial availability as a high-purity standard. nih.govunito.itmdpi.com Its chromatographic behavior is similar to other hydroxy-PAHs, but it is typically well-separated from them, allowing for accurate quantification. nih.govunito.it

Table 3: Analytical Applications of this compound as an Internal Standard

| Analytical Method | Matrix | Analytes | Reference |

|---|---|---|---|

| UPLC-MS | Fish bile | Benzo[a]pyrene and its metabolites | nih.gov |

| GC-MS | Human urine | Monohydroxy metabolites of PAHs | colab.wsnih.govresearchgate.net |

| GC-MS | Human urine | 12 monohydroxy metabolites of PAHs | nih.gov |

| HPLC-HRMS | Surface water | Hydroxylated and nitrated PAHs | mdpi.com |

Formation and Sources in the Environment

Oxidation of Parent Polycyclic Aromatic Hydrocarbons (PAHs)

This compound is not typically released directly into the environment in significant quantities. Instead, it is primarily formed through the transformation of its parent compound, chrysene, a polycyclic aromatic hydrocarbon (PAH). This transformation can occur through several oxidative processes.

One major pathway is photochemical oxidation , where chrysene, often present in oil, reacts with sunlight in the marine environment to form hydroxylated products, including this compound. researchgate.netnih.gov This process is particularly relevant in the context of oil spills, where chrysene is a persistent component in the water column. researchgate.netnih.gov

Biological oxidation is another key formation route. Microorganisms, such as the marine fungus Cunninghamella elegans, and fish are capable of metabolizing chrysene into various hydroxylated forms, including this compound. researchgate.netoup.com In fish, chrysene is metabolized by liver microsomes, with studies on brown bullheads showing the formation of this compound, among other metabolites. oup.com Engineered cytochrome P450 enzymes have also demonstrated the ability to hydroxylate chrysene at different positions, producing this compound. nih.govunito.it This metabolic conversion is a critical step in the body's attempt to detoxify and excrete PAHs.

Contribution from Combustion Processes and Industrial Activities

Incomplete combustion of organic materials is a major source of parent PAHs, which can then be oxidized to form this compound. airies.or.jpsci-hub.se Significant anthropogenic sources of PAHs include:

While these processes are primary sources of the parent compound chrysene, the subsequent oxidation to this compound can occur in the environment. acs.orgresearchgate.net For instance, this compound has been identified as a byproduct of the combustion of parent PAHs. acs.org Furthermore, industrial activities like coal-tar distillation and coal gasification are associated with occupational exposure to PAH mixtures that can be metabolized to form hydroxylated compounds like this compound. canada.ca

Environmental Fate and Mobility

Presence in Aquatic Environments (e.g., Oil Spills, Runoff)

This compound has been detected in various aquatic environments, often as a result of contamination from oil spills and urban runoff. researchgate.netnih.govescholarship.orgresearchgate.net As a photooxidation and microbial transformation product of chrysene, a persistent component of crude oil, this compound can be found in marine environments following oil spills. researchgate.netnih.gov Its formation from chrysene increases its mobility in the environment due to its more polar nature compared to the parent PAH. escholarship.orgresearchgate.net

Urban runoff, which includes stormwater and snowmelt draining from surfaces like roads and parking lots, is a significant carrier of pollutants, including PAHs and their derivatives, into aquatic ecosystems. frontiersin.orgdrscw.org While direct measurements of this compound in urban runoff are not extensively documented in the provided results, the presence of its parent compound, chrysene, in urban runoff is well-established. mdpi.com Given the environmental oxidation processes, it is plausible that this compound is present in such runoff. A study in Suzhou City, China, did detect this compound in surface water samples, identifying it as a component of pollution from sources like industrial emissions and combustion byproducts. nih.gov The compound is also noted to have the potential for long-term adverse effects in the aquatic environment. accustandard.comlgcstandards.com

Bioavailability and Uptake by Organisms

Once formed in the environment, this compound is bioavailable and can be taken up by aquatic organisms. researchgate.net Studies on fish embryos, specifically Japanese medaka and zebrafish, have demonstrated the uptake of this compound from the surrounding water. researchgate.netnih.govacs.orgnih.gov

Research on Japanese medaka embryos revealed that this compound was absorbed significantly faster than its isomer, 2-hydroxychrysene (B107985). acs.orgnih.gov Specifically, about 9.17% of the aqueous this compound was taken up by the embryos within 24 hours. nih.gov However, it was also eliminated more rapidly, primarily as a glucuronide conjugate. researchgate.netacs.orgnih.gov This rapid uptake and elimination are key aspects of its toxicokinetics. acs.orgnih.gov The uptake of this compound and its subsequent metabolic conversion have been studied to understand its biological effects. nih.gov

Detection in Environmental and Human Samples

Sophisticated analytical methods have been developed to detect and quantify this compound in both environmental and human samples, often as a biomarker for exposure to its parent PAH, chrysene.

In environmental samples , such as surface water, methods like high-performance liquid chromatography are used. A study in Suzhou City, China, successfully detected this compound in surface water. nih.gov

In human samples , this compound is primarily measured in urine as a metabolite of chrysene. canada.cahhearprogram.org Various techniques are employed for its detection, including:

Studies have shown that concentrations of this compound can be higher in the urine of smokers compared to non-smokers. researchgate.net It has also been detected in human hair and fingernail samples from individuals in e-waste dismantling areas. gdut.edu.cn The Canadian Health Measures Survey has included this compound in its panel of measured hydroxylated PAH metabolites in urine to assess exposure in the general population. canada.ca

Interactive Data Table: Detection of this compound in Human Urine

Below is a summary of findings from various studies on the detection of this compound in human urine.

| Study Population | Analytical Method | Detection Status | Key Findings |

|---|---|---|---|

| General Canadian Population | Not specified in excerpt | Detected | Measured as a biomarker of exposure to chrysene in national health surveys. canada.ca |

| Smokers and Non-smokers | Online SPE-HPLC | Detected | Concentrations were significantly higher in smokers than in non-smokers. researchgate.net |

| 330 individuals (China) | LLE-HRGC-HRMS | Not Detected | Levels were below the limit of detection in this particular study group. chrom-china.comnih.gov |

| 12 volunteers (smokers and non-smokers) | SPME-MS | Detected | Individual OH-PAH levels, including this compound, were higher in smokers. nih.gov |

| Firefighters | Not specified in excerpt | Detected | Found in post-firefighting urine samples, indicating occupational exposure. mdpi.com |

Table of Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | 6-OHCHR |

| Chrysene | - |

| 2-Hydroxychrysene | 2-OHCHR |

| Chrysene-1,2-diol | 1,2-CAT |

| Polycyclic Aromatic Hydrocarbons | PAHs |

| 1-Hydroxynaphthalene | - |

| 2-Hydroxynaphthalene | - |

| 2-Hydroxyfluorene | - |

| 2-Hydroxyphenanthrene | - |

| 4-Hydroxyphenanthrene | - |

| 1-Hydroxypyrene | - |

| 3-Hydroxybenzo[a]pyrene | - |

| 3-Hydroxychrysene (B41563) | - |

| 4-Hydroxychrysene | - |

| 1-Hydroxychrysene (B107983) | - |

| Chrysene-3,4-trans-dihydrodiol | - |

| 17β-Estradiol | - |

| Phenanthrene | - |

| Pyrene | - |

| Benzo[a]pyrene | - |

| Naphthalene | - |

| Fluoranthene | - |

| Fluorene | - |

| Benzo[a]anthracene | - |

| Benzo[c]phenanthrene | - |

| 1-Naphthol | - |

| 3-Phenanthrol | - |

| 9-Phenanthrol | - |

| 3-Hydroxyfluoranthene | - |

| 1-Hydroxybenzo[a]anthracene | - |

| 2-Hydroxybenzo[c]phenanthrene | - |

| 9-Hydroxybenzo(a)pyrene | - |

| Chrysene-5,6-diol | - |

| Chrysene 5,6-quinone | - |

| 3-Methylcholanthrene | 3-MC |

| 6PPD | - |

| 6PPD-quinone | - |

| Bisphenol S | - |

| Benzotriazole | - |

| Benzothiazole | - |

| 2-Mercaptobenzothiazole | - |

| 2-Aminobenzothiazole | - |

| 2-Methylbenzothiazole | - |

| 2,4-Di-t-butylphenol | - |

| 2,6-Di-t-butylphenol | - |

| 4-t-Butylphenol | - |

| Methyl-thiobenzothiazole | - |

| t-Butylhydroquinone | - |

| Butylated hydroxytoluene | - |

| Tolyltriazole | - |

| Perfluorooctanoic acid | PFOA |

| 6:2 Fluorotelomer sulfonic acid | 6:2 FTSA |

| Perfluorooctanesulfonic acid | PFOS |

| Perfluoropentanoic acid | PFPeA |

| 2-OH-chr | 2-Hydroxychrysene |

| 1,2-DHD-chr | 1,2-dihydroxy-1,2-di-hydrochrysene |

| 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene | Bay-region diol epoxide |

| 2-methoxychrysene | 2-MeOCHR |

| Polychlorinated biphenyl (B1667301) 126 | PCB126 |

| CH-223191 | - |

| Ketoconazole (B1673606) | - |

| Nilotinib (B1678881) | - |

| Benzo[k]fluoranthene | B[k]F |

| Benzo[b]fluoranthene (B1141397) | B[b]F |

| Indeno[1,2,3,-cd]pyrene | IcdP |

| Benzo[g,h,i]perylene | B[ghi]P |

| 3-hydroxy benzo(a)pyrene | 3-OH-BaP |

| This compound | 6-OH-Chr |

| 1-hydroxy-naphthalene | 1-OH-Nap |

| 2-hydroxy-naphthalene | 2-OH-Nap |

| 8-hydroxybenzo[k]fluoranthene | 8-OHB[k]F |

| Benzo[k]fluoranthene-8,9-diol | B[k]F-8,9-diol |

| 3-hydroxybenzo[e]pyrene | 3-OHB[e]P |

| Chrysene-3,6-diphenol | - |

| Dibenzo[a,h]anthracene | - |

| 2-OHFLU | 2-hydroxyfluorene |

| 1-NAD | 1-naphthylamine |

| OPP | o-Phenylphenol |

| 6H-BcdP-6-O | 6H-Benzo[cd]pyren-6-one |

| 1-OHPYR | 1-Hydroxypyrene |

| 2-NFL | 2-Naphthol |

| 9-FLo | 9-Fluorenone |

| 5-NNC | 5-Nitroquinoline |

| 2,7-DFL | 2,7-Difluorofluorene |

| 1,4-benzoquinone | BQ |

| 2-methyl-1,4-benzoquinone | 2-MBQ |

| 2,5-dimethylbenzoquinone | 2,5-DMBQ |

| 2,6-dimethylbenzoquinone | 2,6-DMBQ |

| tetramethylbenzoquinone | TMBQ |

| 1,2-naphtoquinone | - |

| 1,4-naphtoquinone | - |

| Potassium permanganate | - |

| Palladium | - |

| Platinum | - |

| Acenapthene | - |

| Anthracene | - |

| Benzo[b,k,a]fluoranthene | - |

| 1,2 Benzanthracene | Benz[a]anthracene |

| Benzo[e]pyrene | - |

| Perylene | - |

| Phenanthrene tetrol | - |

| Benzo[a]pyrene tetraol | - |

| 1-hydroxybenz[a]anthacene | - |

| 3-hydroxybenzo[c]-phenanthrene | - |

| 1-hydroxychrysene | - |

| 3-hydroxyfluorene | - |

| 1-hydroxyphenanthrene | - |

| (2-hydroxyphenanthrene + 3-hydroxyphenanthrene) | - |

| 4-hydroxyphenanthrene | - |

| 3-phenanthrol | - |

| 1-hydroxprene | 1-hydroxypyrene |

| 2-hydroxy fluorene-d9 | - |

| 1,2-dihydroxy-1,2-dihydrochrysene | - |

| 1-hydroxy chrysene | - |

| chrysene-3,6-diphenol | - |

| 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene | - |

| 2-methoxychrysene | - |

| 2-hydroxyfluorene | - |

| 1-naphthylamine | - |

| o-Phenylphenol | - |

| 6H-Benzo[cd]pyren-6-one | - |

| 1-Hydroxypyrene | - |

| 2-Naphthol | - |

| 9-Fluorenone | - |

| 5-Nitroquinoline | - |

| 2,7-Difluorofluorene | - |

| 1,4-benzoquinone | - |

| 2-methyl-1,4-benzoquinone | - |

| 2,5-dimethylbenzoquinone | - |

| 2,6-dimethylbenzoquinone | - |

| tetramethylbenzoquinone | - |

| 1,2-naphtoquinone | - |

| 1,4-naphtoquinone | - |

| 3-hydroxychrysene | - |

| 4-hydroxyphenanthrene | - |

| 3-hydroxyfluorene | - |

| 2-hydroxynaphthalene | - |

| 2-hydroxyphenanthrene | - |

| 1-hydroxypyrene | - |

| 1-naphthol | - |

| 2-hydroxy fluorene | - |

| 6-hydroxy chrysene | - |

| 3-phenanthrol | - |

| 1-hydroxprene | - |

| 2-hydroxy fluorene-d9 | - |

| 3-hydroxybenzo[a]pyrene | - |

| 9-hydroxybenzo(a)pyrene | - |

| 3-hydroxyfluoranthene | - |

| 1-hydroxybenzo[a]anthacene | - |

| 2-hydroxybenzo[c]phenanthrene | - |

| 1-hydroxychrysene | - |

| 9-phenanthrol | - |

| chrysene-1,2-diol | - |

| 8-hydroxybenzo[k]fluoranthene | - |

| benzo[k]fluoranthene-8,9-diol | - |

| 3-hydroxybenzo[e]pyrene | - |

| 1-hydroxychrysene | - |

| 3-hydroxychrysene | - |

| 4-hydroxychrysene | - |

| 1-hydroxypyrene | - |

| 1-hydroxychrysene | - |

| This compound | - |

| chrysene-3,4-trans-dihydrodiol | - |

| 1-hydroxypyrene | - |

| This compound | - |

| 1-hydroxychrysene | - |

| 3-hydroxychrysene | - |

| 4-hydroxychrysene | - |

| 1-hydroxypyrene | - |

| This compound | - |

| 1-hydroxychrysene | - |

| 3-hydroxychrysene | - |

| 4-hydroxychrysene | - |

| 1-hydroxypyrene | - |

| This compound | - |

| 1-hydroxychrysene | - |

| 3-hydroxychrysene | - |

| 4-hydroxychrysene | - |

| 1-hydroxypyrene | - |

| This compound | - |

| 1-hydroxychrysene | - |

| 3-hydroxychrysene | - |

| 4-hydroxychrysene | - |

| 1-hydroxypyrene | - |

| This compound | - |

| 1-hydroxychrysene | - |

| 3-hydroxychrysene | - |

| 4-hydroxychrysene | - |

| 1-hydroxypyrene | - |

| This compound | - |

| 1-hydroxychrysene | - |

| 3-hydroxychrysene | - |

| 4-hydroxychrysene | - |

| 1-hydroxypyrene | - |

| This compound | - |

| 1-hydroxychrysene | - |

| 3-hydroxychrysene | - |

| 4-hydroxychrysene | - |

| 1-hydroxypyrene | - |

| This compound | - |

| 1-hydroxychrysene | - |

| 3-hydroxychrysene | - |

| 4-hydroxychrysene | - |

| 1-hydroxypyrene | - |

| This compound | - |

| 1-hydroxychrysene | - |

| 3-hydroxychrysene | - |

| 4-hydroxychrysene | - |

| 1-hydroxypyrene | - |

| This compound | - |

| 1-hydroxychrysene | - |

| 3-hydroxychrysene | - |

| 4-hydroxychrysene | - |

| 1-hydroxypyrene | - |

| This compound | - |

| 1-hydroxychrysene | - |

| 3-hydroxychrysene | - |

| 4-hydroxychrysene | - |

| 1-hydroxypyrene | - |

| This compound | - |

| 1-hydroxychrysene | - |

| 3-hydroxychrysene | - |

| 4-hydroxychrysene | - |

| 1-hydroxypyrene | - |

| This compound | - |

| 1-hydroxychrysene | - |

| 3-hydroxychrysene | - |

| 4-hydroxychrysene | - |

| 1-hydroxypyrene | - |

| This compound | - |

| 1-hydroxychrysene | - |

| 3-hydroxychrysene | - |

| 4-hydroxychrysene | - |

| 1-hydroxypyrene | - |

| This compound | - |

| 1-hydroxychrysene | - |

| 3-hydroxychrysene | - |

| 4-hydroxychrysene | - |

| 1-hydroxypyrene | - |

| This compound | - |

| 1-hydroxychrysene | - |

| 3-hydroxychrysene | - |

| 4-hydroxychrysene | - |

| 1-hydroxypyrene | - |

| This compound | - |

| 1-hydroxychrysene | - |

| 3-hydroxychrysene | - |

| 4-hydroxychrysene | - |

| 1-hydroxypyrene | - |

| This compound | - |

| 1-hydroxychrysene | - |

| 3-hydroxychrysene | - |

| 4-hydroxychrysene | - |

| 1-hydroxypyrene | - |

| This compound | - |

| 1-hydroxychrysene | - |

| 3-hydroxychrysene | - |

| 4-hydroxychrysene | - |

| 1-hydroxypyrene | - |